

Independent Verification of Carpinontriol B's Bioactivities: A Comparative Guide

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Compound of Interest

Compound Name: *carpinontriol B*

Cat. No.: B1246976

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This guide provides an objective comparison of the published bioactivities of **carpinontriol B**, a cyclic diarylheptanoid natural product. The information presented is collated from primary research articles to facilitate independent verification and further investigation. Quantitative data are summarized in structured tables, and detailed experimental protocols for key bioassays are provided.

Summary of Published Bioactivities

Carpinontriol B has been reported to exhibit a range of biological activities, including antibacterial, antioxidant, and enzyme inhibitory effects. However, the potency of these activities varies across different assays. Notably, it has been shown to be non-cytotoxic in human melanoma cell lines.

Data Presentation

Table 1: Antibacterial Activity of Carpinontriol B

Bacterial Strain	Method	Concentration/ Amount	Result (Zone of Inhibition)	Reference
Bacillus cereus	Disc Diffusion	40 µ g/disk	10 mm	[1]
Staphylococcus aureus	Disc Diffusion	40 µ g/disk	11 mm	[1]
Escherichia coli	Disc Diffusion	40 µ g/disk	10 mm	[1]
Pseudomonas aeruginosa	Disc Diffusion	40 µ g/disk	10 mm	[1]
Tetracycline (Positive Control)	Disc Diffusion	30 µ g/disk	20-25 mm	[1]

Table 2: Antioxidant and Enzyme Inhibitory Activities of Carpinontriol B

Bioactivity Assay	Result	Remarks	Reference
DPPH Radical Scavenging	Weak activity	-	[2]
Inhibition of Lipid Peroxidation (H ₂ O ₂ induced in human plasma)	Active	-	[3]
α-Glucosidase Inhibition	IC ₅₀ = 113.9 µM	Moderate activity, comparable to Acarbose (IC ₅₀ = 115.1 µM)	[4]

Table 3: Cytotoxicity Data for Carpinontriol B

Cell Line	Assay	Concentration	Result	Reference
A375 (Human Melanoma)	Not specified	Up to 1000 μ M	Not cytotoxic	[3]
SK-Mel-28 (Human Melanoma)	Not specified	Up to 1000 μ M	Not cytotoxic	[3]

Experimental Protocols

Antibacterial Activity (Disc Diffusion Assay)

The antibacterial activity of **carpinontriol B** was evaluated using the paper disc diffusion method.

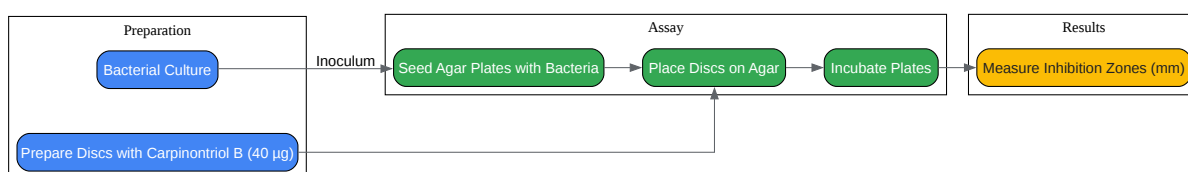
- Bacterial Strains: *Bacillus cereus*, *Staphylococcus aureus* (Gram-positive), *Escherichia coli*, and *Pseudomonas aeruginosa* (Gram-negative) were used.
- Inoculum Preparation: Bacterial strains were cultured in a suitable broth medium.
- Assay Procedure:
 - Sterile filter paper discs (6 mm in diameter) were impregnated with 40 μ g of **carpinontriol B** dissolved in a suitable solvent.
 - The prepared discs were placed on agar plates previously seeded with the test microorganisms.
 - Tetracycline (30 μ g/disk) was used as a positive control.
 - The plates were incubated under appropriate conditions for bacterial growth.
- Data Analysis: The diameter of the clear zone of inhibition around each disc was measured in millimeters.

α -Glucosidase Inhibition Assay

The inhibitory effect of **carpinontriol B** on α -glucosidase activity was determined spectrophotometrically.

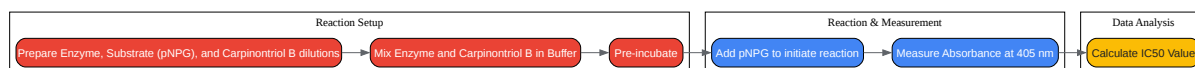
- Enzyme and Substrate: α -glucosidase from *Saccharomyces cerevisiae* and p-nitrophenyl- α -D-glucopyranoside (pNPG) were used as the enzyme and substrate, respectively.
- Assay Procedure:
 - A reaction mixture was prepared containing phosphate buffer (pH 6.8), the α -glucosidase enzyme, and various concentrations of **carpinontriol B**.
 - The mixture was pre-incubated.
 - The reaction was initiated by the addition of the pNPG substrate.
 - The absorbance was measured at 405 nm to determine the amount of p-nitrophenol released.
 - Acarbose was used as a positive control.
- Data Analysis: The concentration of **carpinontriol B** that inhibited 50% of the α -glucosidase activity (IC₅₀) was calculated.

Visualizations



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Caption: Workflow for the antibacterial disc diffusion assay.



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Caption: Workflow for the α -glucosidase inhibition assay.

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